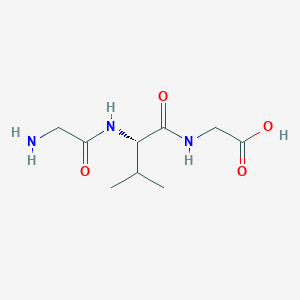
Gly-Val-Gly
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylvalylglycine, commonly referred to as Gly-Val-Gly, is a tripeptide composed of glycine, valine, and glycine. Tripeptides like this compound are short chains of amino acids linked by peptide bonds. These compounds play crucial roles in various biological processes and have significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Val-Gly typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted reactions. Common protecting groups include tert-butoxycarbonyl (Boc) for the amino group and methyl or ethyl esters for the carboxyl group. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). The final step involves deprotection to yield the desired tripeptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, allowing for easy purification and scalability .
化学反応の分析
Types of Reactions
Gly-Val-Gly can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized peptides with modified side chains.
Reduction: Formation of reduced peptides with altered functional groups.
Substitution: Formation of substituted peptides with new functional groups.
科学的研究の応用
Chemistry
In chemistry, Gly-Val-Gly is used as a model compound to study peptide bond formation and hydrolysis. It serves as a reference for understanding the behavior of larger peptides and proteins .
Biology
In biological research, this compound is used to investigate protein-protein interactions and enzyme-substrate specificity. It is also employed in studies related to peptide transport and metabolism .
Medicine
Its ability to enhance the stability and bioavailability of drugs makes it a valuable component in pharmaceutical formulations .
Industry
In the industrial sector, this compound is used in the production of biomaterials and as an additive in cosmetics. Its properties contribute to the development of products with improved texture, stability, and efficacy .
作用機序
Gly-Val-Gly exerts its effects primarily through interactions with specific molecular targets, such as receptors and enzymes. One notable mechanism involves its role as an agonist of the calcium-sensing receptor (CaSR). By binding to CaSR, this compound enhances the perception of umami, fat, and sweet tastes, contributing to the overall flavor profile of foods. This interaction also influences cellular signaling pathways, leading to various physiological responses .
類似化合物との比較
Similar Compounds
Glycylglycine (Gly-Gly): A dipeptide composed of two glycine molecules.
Valylglycine (Val-Gly): A dipeptide composed of valine and glycine.
Glycylvaline (Gly-Val): A dipeptide composed of glycine and valine.
Uniqueness of Gly-Val-Gly
This compound is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Unlike its dipeptide counterparts, this compound exhibits enhanced stability and bioactivity, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
28112-97-2 |
|---|---|
分子式 |
C9H17N3O4 |
分子量 |
231.25 g/mol |
IUPAC名 |
2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H17N3O4/c1-5(2)8(12-6(13)3-10)9(16)11-4-7(14)15/h5,8H,3-4,10H2,1-2H3,(H,11,16)(H,12,13)(H,14,15)/t8-/m0/s1 |
InChIキー |
RYAOJUMWLWUGNW-QMMMGPOBSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)CN |
正規SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


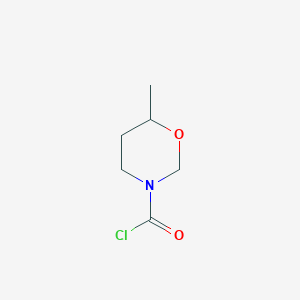
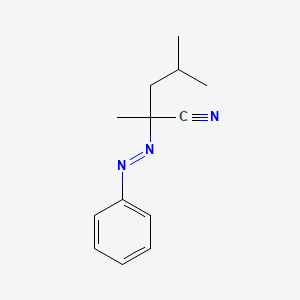

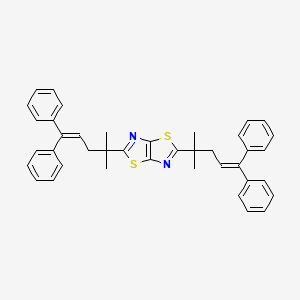
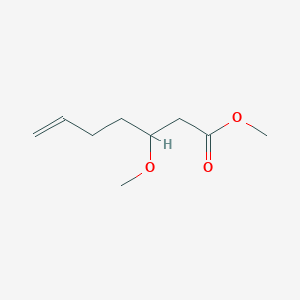
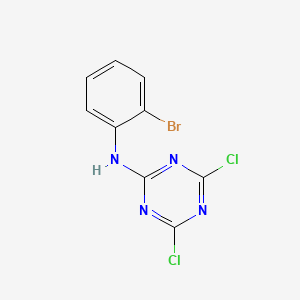
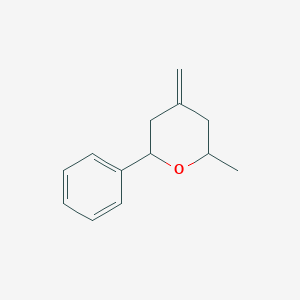

![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)
![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)
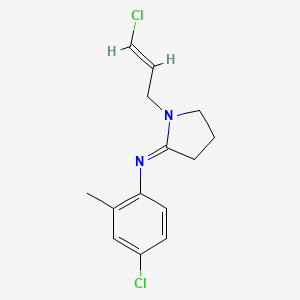
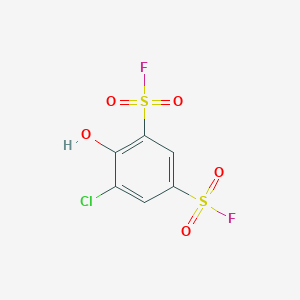
![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
![Benzene, [(phenylmethyl)telluro]-](/img/structure/B14688001.png)
